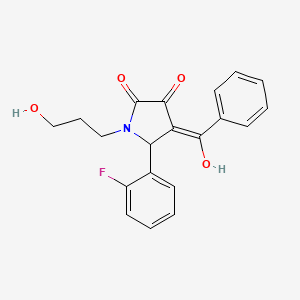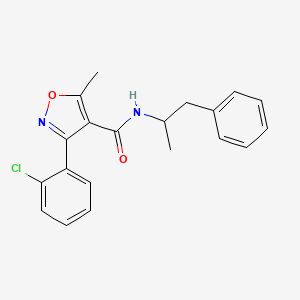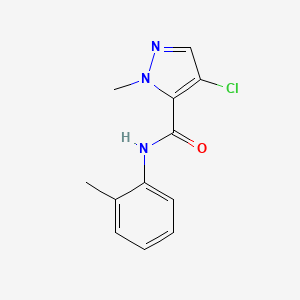![molecular formula C16H11BrN4S B5402710 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole, is part of a broader class of chemicals that include various heterocyclic systems with bridgehead nitrogen atoms and other functional groups. These compounds are synthesized for various purposes, including their potential bioactivity. Research has been focused on synthesizing these compounds and evaluating their chemical and physical properties, as well as their biological activities in some cases.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and cyclization processes under specific conditions. For example, the synthesis of 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole derivatives has been achieved through reactions involving mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide or via a one-pot synthesis from isatin-β-thiosemicarbazide. These methods showcase the versatility and complexity of synthesizing such heterocyclic compounds (Kim & Zhuravlyova, 2010).
Molecular Structure Analysis
The molecular structure of such compounds has been analyzed using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry. These analyses provide detailed insights into the molecular framework and substitution patterns of the synthesized compounds, facilitating a deeper understanding of their chemical behavior and potential interactions.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include halocyclization, where halogenation leads to the formation of cyclic structures with halogen atoms incorporated into the molecule. Such reactions not only expand the chemical diversity of these compounds but also potentially modify their physical and chemical properties, making them suitable for various applications (Rybakova, Kim, & Sharutin, 2016).
作用機序
Target of Action
The primary target of 3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is a unique characteristic of this compound, differentiating it from other iron chelators like VLX600 .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron homeostasis within the cell. By binding to ferrous ions, it can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This highlights the potential of iron ion depletion as a therapeutic strategy for the treatment of cancers .
Pharmacokinetics
This is very important for passage through the cell wall , potentially enhancing the bioavailability of the compound.
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound This suggests that the presence of certain ions in the environment can impact the compound’s action
将来の方向性
The future directions in the research of these compounds involve the synthesis of new derivatives and further investigation of their biological activities . The incorporation of different groups into these systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .
特性
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4S/c17-11-7-5-10(6-8-11)9-22-16-19-15-14(20-21-16)12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNQORMEBIHFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)

![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)
